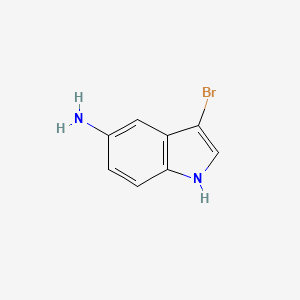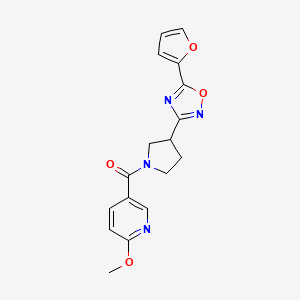![molecular formula C17H14N4O B2416353 N-([2,4'-Bipyridin]-4-ylmethyl)isonicotinamid CAS No. 2034433-00-4](/img/structure/B2416353.png)
N-([2,4'-Bipyridin]-4-ylmethyl)isonicotinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide” is a compound that contains isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . This compound is used for material synthesis .
Synthesis Analysis
The biosynthesis of isonicotinamide has great advantages over chemical methods . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .Molecular Structure Analysis
The molecular formula of isonicotinamide is C6H6N2O . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .Chemical Reactions Analysis
Isonicotinamide has been used in the formation of novel mixed-ligand Cu (II) coordination compounds .Physical and Chemical Properties Analysis
Isonicotinamide has a molar mass of 122.127 g·mol −1 . It is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .Wissenschaftliche Forschungsanwendungen
Cocrystal- und Polymerbildung
“N-([2,4’-Bipyridin]-4-ylmethyl)isonicotinamid” wurde bei der Bildung von Cocrystallen und Polymeren verwendet . Die Reaktion zwischen [Cu(μ-OAc)(μ-Pip)(MeOH)]2 und Isonicotinamid (Isn) in MeOH als Lösungsmittel ergab zwei Mischungspaare aus drei Verbindungen . Der Isonicotinamid (Isn)-Ligand förderte die Anordnung verschiedener Strukturen und lenkte auch hauptsächlich die Bildung der 2D- und 3D-supramolekularen Anordnungen .
Synthese von Kupferkomplexen
Zwei Komplexe von Kupfer mit N-(4-Pyridyl-)Isonicotinamid wurden durch ein lösungsmittelbasiertes Syntheseverfahren hergestellt . Ihre Strukturen wurden mit verschiedenen spektroskopischen Methoden identifiziert .
Antimikrobielle Eigenschaften
Die mit N-(4-Pyridyl-)Isonicotinamid synthetisierten Kupferkomplexe wurden auf ihre antimikrobiellen Eigenschaften untersucht .
Photokatalysatoranwendungen
Diese Kupferkomplexe wurden auch auf ihr Potenzial als Photokatalysatoren untersucht .
Superelastisches Verhalten
Isonicotinamid, eine Verbindung, die mit “N-([2,4’-Bipyridin]-4-ylmethyl)isonicotinamid” verwandt ist, hat ein druckinduziertes superelastisches Verhalten gezeigt . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von leichten Alternativen zu anorganischen Aktuatoren hin.
Biologische Chelatliganden
Nicotinsäure und ihre Derivate, einschließlich Isonicotinamid, sind ausgezeichnete biologische Chelatliganden . Sie besitzen N-, S- und O-Donoratome, die mit Metallatomen koordinieren können, um Koordinationskomplexe zu bilden .
Safety and Hazards
According to the safety data sheet, isonicotinamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . After handling, it is recommended to wash hands and skin thoroughly . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that isonicotinamide, a component of the compound, plays a significant role in the prevention and/or cure of blacktongue and pellagra .
Mode of Action
It can be inferred that the compound interacts with its targets through hydrogen bonding .
Biochemical Pathways
It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
It is known that isonicotinamide is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that the compound may have good bioavailability.
Result of Action
It is known that pharmacological inhibition of srpks, which is achieved by certain isonicotinamide-based compounds, can trigger early and late events of apoptosis .
Action Environment
The action environment of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide is influenced by various environmental factors. For instance, specific solvents lead to specific polymorphic forms of isonicotinamide. The hydrogen bonding in solution kinetically drives the nucleation towards a specific form .
Eigenschaften
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-4-8-19-9-5-15)21-12-13-1-10-20-16(11-13)14-2-6-18-7-3-14/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUDMDLNFZACDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)
![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)
![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)
methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)



![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)
